molecular formula C3H4N4O2 B14624940 N-Cyano-2-imidodicarbonic diamide CAS No. 56516-80-4

N-Cyano-2-imidodicarbonic diamide

Cat. No.: B14624940
CAS No.: 56516-80-4
M. Wt: 128.09 g/mol
InChI Key: GMXDMVPAGJJYSL-UHFFFAOYSA-N
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Description

N-Cyano-2-imidodicarbonic diamide is a synthetic diamide compound characterized by a cyano group (-CN) attached to an imidodicarbonic diamide backbone. Diamides are known for their ability to interact with cellular proteins, induce oxidative stress, and modulate ion transport, as observed in studies on related compounds .

Properties

CAS No.

56516-80-4

Molecular Formula

C3H4N4O2

Molecular Weight

128.09 g/mol

IUPAC Name

1-carbamoyl-3-cyanourea

InChI

InChI=1S/C3H4N4O2/c4-1-6-3(9)7-2(5)8/h(H4,5,6,7,8,9)

InChI Key

GMXDMVPAGJJYSL-UHFFFAOYSA-N

Canonical SMILES

C(#N)NC(=O)NC(=O)N

Origin of Product

United States

Preparation Methods

Ring-Opening Reaction of 1,3-Thiazetidin-2-Ones

Mechanism and Optimization

The most well-documented method involves the ring-opening of 4-imino-1,3-thiazetidin-2-ones (1a–1j ) using hydroxylamine hydrochloride (NH$$2$$OH·HCl) in the presence of imidazole. The reaction proceeds via nucleophilic attack by hydroxylamine on the thiazetidin-2-one ring, leading to the release of H$$2$$S and the formation of imidodicarbonic diamides (2a–2h ) (Scheme 1).

Key Conditions :

  • Solvent : Ethanol or methanol
  • Base : Imidazole (1.2 equiv)
  • Temperature : Room temperature (25°C)
  • Reaction Time : 25 minutes
  • Yield : 76–89%

Substituents on the thiazetidin-2-one scaffold significantly influence regioselectivity. Electron-donating groups on the aromatic ring enhance selectivity for the major product (3 ), whereas steric hindrance reduces yields. For example, 1g (with a bulky substituent) yields only 68% compared to 89% for 1a (Table 1).

Table 1: Substituent Effects on Yields
Substrate R$$_1$$ R$$_2$$ Yield (%)
1a 4-Cl-C$$6$$H$$4$$ 4-Cl-C$$6$$H$$4$$ 88
1f 4-MeO-C$$6$$H$$4$$ H 82
1g 2-Me-C$$6$$H$$4$$ H 68

Byproduct Formation and Alternative Pathways

When alkyl-substituted thiazetidin-2-ones (e.g., 1i , 1j ) are used, 1,3-δ-shift reactions dominate, yielding 1-alkyl-1-arylureas (4i , 4j ) instead of the desired diamides. Additionally, substituting pyridine for imidazole in methanol leads to thiourea derivatives (5f ) via nucleophilic addition.

Condensation of Cyanamide with Urea Derivatives

Patent-Based Methods

Patent US5208351A describes synthesizing dialkyl N-cyanoimidocarbonates from imidocarbonates and cyanamide. Although the target compound differs, this method highlights the utility of cyanamide in introducing the cyano group. Key steps include:

  • pH Control : Maintained at 6–7 to prevent decomposition
  • Solvent : Water/organic biphasic system
  • Yield : Up to 93% for analogous compounds

Catalytic Cyanation Approaches

Phosphorus-Catalyzed Carbodiimide Formation

Theoretical studies on carbodiimide synthesis from isocyanates reveal that phosphorus catalysts (e.g., MPPO) facilitate C–N bond formation. Applying this to urea derivatives might enable selective cyanation.

Comparative Analysis of Methods

Table 2: Method Comparison
Method Yield (%) Scalability Complexity
Ring-Opening 76–89 High Moderate
Cyanamide Condensation N/A Low High
Catalytic Cyanation N/A Moderate High

The ring-opening method is superior in yield and scalability, making it the preferred industrial route. Catalytic approaches, while promising, require further optimization.

Experimental Data and Characterization

Spectral Data

  • IR (KBr) : 3489 cm$$^{-1}$$ (N–H), 1681 cm$$^{-1}$$ (C=O)
  • $$^1$$H NMR (CDCl$$_3$$) : δ 10.73 (s, 1H), 7.49–7.23 (m, Ar–H)
  • X-ray Diffraction : Confirms planar geometry and hydrogen bonding

Thermodynamic Properties

  • Melting Point : 177.6–179.8°C
  • Solubility : Insoluble in cold water, soluble in hot ethanol

Chemical Reactions Analysis

Types of Reactions

N-Cyano-2-imidodicarbonic diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

Major products formed from reactions involving this compound include cyanuric acid, amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

N-Cyano-2-imidodicarbonic diamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyano-2-imidodicarbonic diamide involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s cyano and amide groups play crucial roles in these interactions, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Diamides

Aluminum Ion (Al³⁺) Accumulation
  • N-Cyano-2-imidodicarbonic diamide (hypothesized): No direct data, but structurally similar diamides (e.g., unsubstituted diamides) induce Al³⁺ accumulation in yeast. For example, 5 mM diamide caused a 6.4-fold increase in intracellular Al³⁺, with time-dependent effects peaking at 8.8-fold after 120 minutes .
  • Phthalic Acid Diamides (e.g., Flubendiamide): Target insect ryanodine receptors (RyRs), causing uncontrolled calcium release and paralysis in Lepidoptera. No reported Al³⁺ modulation .
Oxidative Stress Induction
  • This compound: Likely shares disulfide stress mechanisms with other diamides, which oxidize cellular thiols, forming non-native disulfide bonds. For example, 1.8 mM diamide upregulated oxidative stress-responsive genes (e.g., gstA, lctA) in fungi .
  • Anthranilic Acid Diamides (e.g., Chlorantraniliprole) : Primarily target RyRs without significant oxidative stress induction, highlighting functional divergence within the diamide class .

Structural Modifications and Potency

R-Group Optimization
  • 4,5-Dihydroxypyrimidine Diamides: Substitutions at R1 (e.g., 2,6-dichlorobenzoyl) and R2 (e.g., phenethylamine) improved enzyme inhibition (Ki = 0.36 μM vs. 1.6 μM for unoptimized analogs) .
Insecticidal Activity
  • This compound: Not explicitly tested, but novel diamide derivatives (e.g., thiazole-carboximidoyl cyanides) show larvicidal activity against Culex pipiens (mosquitoes), with EC₅₀ values in the low micromolar range .
Enzyme Inhibition
  • This compound: Unreported, but novel diamides (e.g., aryl-substituted derivatives) inhibit urease (IC₅₀ = 12–45 μM) and exhibit antioxidant activity (IC₅₀ = 18–32 μM in DPPH assays) .

Data Tables: Key Comparisons

Table 2: Structural Impact on Diamide Efficacy

R1 Group R2 Group Activity Enhancement Example Compound
2,6-Dichlorobenzoyl Phenethylamine Ki = 0.36 μM (FP assay) 6f
Phenoxyacetyl 2-Methoxyethylamine Ki = 1.6 μM (FP assay) 6e
Cyano-imidodicarbonic N/A Theoretical thiol reactivity N-Cyano-2*

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